molecular formula C6H14O B165604 3-Hexanol CAS No. 623-37-0

3-Hexanol

Cat. No. B165604
CAS RN: 623-37-0
M. Wt: 102.17 g/mol
InChI Key: ZOCHHNOQQHDWHG-UHFFFAOYSA-N
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Description

3-Hexanol, also known as hexan-3-ol or ethyl propyl carbinol, is an organic chemical compound . It naturally occurs in the flavor and aroma of plants such as pineapple and is used as a food additive to add flavor .


Synthesis Analysis

3-Hexanol can be synthesized by the hydroboration of unsaturated hexane compounds such as 3-hexyne . Another method involves reacting 1-hexene with borane (BH3) in the presence of a solvent like tetrahydrofuran (THF). This reaction forms the corresponding boron intermediate, which then undergoes oxidation with hydrogen peroxide (H2O2) or sodium hydroxide (NaOH), resulting in the formation of hexan-3-ol .


Molecular Structure Analysis

The molecular formula of 3-Hexanol is C6H14O . The structure of hexan-3-ol consists of a chain of six carbon atoms, with an -OH (hydroxyl) group attached to the third carbon atom. It can be represented as CH3(CH2)3CH2OH .


Chemical Reactions Analysis

3-Hexanol can undergo various chemical reactions. For example, it can react with a proton to form a different compound . It can also decompose into C6H12 and H2O . Furthermore, it can react with C4F6O3 to form C2HF3O2 and C8H13F3O2 .


Physical And Chemical Properties Analysis

3-Hexanol is a colorless liquid with an alcoholic, ethereal, medicinal odor . It has a molar mass of 102.174 g/mol . It has a density of 0.819 g/cm3 and a boiling point of 135 °C . It is miscible with diethyl ether and very soluble in ethanol and acetone .

Scientific Research Applications

Combustion and Engine Performance Enhancement

Research has explored the use of 3-Hexanol, particularly in the form of 1-Hexanol, as an alternative fuel for diesel engines. Studies indicate that 1-Hexanol can improve the combustion, performance, and emission characteristics of direct injection compression ignition (CI) engines. This is achieved through modifications in fuel injection timing, leading to improved efficiency and reduced carbon monoxide and hydrocarbon emissions, albeit with a slight increase in nitrogen oxide emissions (Santhosh & Kumar, 2021). Similar results were found in another study that examined the effects of 1-Hexanol addition on the combustion and emission characteristics of diesel engines, noting longer ignition delays and enhanced premixed combustion phases (Poures et al., 2017).

Renewable Energy and Environmental Benefits

1-Hexanol, derived from biomass, presents an environmentally friendly alternative to conventional fuels. Studies have shown that n-Hexanol can be blended with diesel in direct-injection compression-ignition engines up to a 50% ratio. This blend results in increased ignition delay and improved premixed burn mode, leading to significant reductions in nitrogen oxide emissions and smoke opacity, thereby offering substantial environmental benefits (Nour et al., 2021).

Catalytic Production and Chemical Synthesis

The catalytic production of higher alcohols, such as 2-Ethyl-1-hexanol, from ethanol through the Guerbet reaction has been explored. This process is significant for its potential in producing biobased higher chain alcohols from renewable sources like biobased ethanol, though it faces economic and environmental challenges (Patel et al., 2015). Additionally, the cascade engineered synthesis of 2-Ethyl-1-hexanol from n-butanal using a trifunctional mixed metal oxide catalyst has been reported, showcasing an innovative approach to producing commercially important chemicals (Patankar & Yadav, 2017).

Biofuel Potential in Advanced Engines

Hexanol, including 3-Hexanol, has been evaluated as a potential biofuel for advanced reactivity-controlled compression ignition (RCCI) combustion engines. Studies suggest that hexanol could be used effectively in these engines, leading to improved combustion and emission characteristics, thus highlighting its potential as an alternative to fossil fuels (Thomas et al., 2021).

Biotechnological Applications

The diversity of hexanol-degrading microorganisms in soil has been investigated, highlighting their potential in biologically degrading hexanol for applications in the food industry. This research provides foundational knowledge for understanding hexanol degradation mechanisms and their potential use in reducing hexanol content in foods (Junling, 2010).

Safety and Hazards

3-Hexanol is a flammable liquid and vapor. It may be harmful if swallowed or in contact with skin. It causes serious eye irritation . It may cause respiratory irritation, drowsiness, or dizziness. It is suspected of damaging fertility and can cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

hexan-3-ol
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InChI

InChI=1S/C6H14O/c1-3-5-6(7)4-2/h6-7H,3-5H2,1-2H3
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InChI Key

ZOCHHNOQQHDWHG-UHFFFAOYSA-N
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Canonical SMILES

CCCC(CC)O
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Molecular Formula

C6H14O
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DSSTOX Substance ID

DTXSID70862314
Record name 3-Hexanol
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Molecular Weight

102.17 g/mol
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Physical Description

Clear colorless liquid; [Aldrich MSDS], colourless liquid
Record name 3-Hexanol
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Boiling Point

133.00 to 135.00 °C. @ 760.00 mm Hg
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Solubility

16.1 mg/mL at 25 °C, slightly soluble in water; soluble in alcohol and acetone; soluble in ether in all proportions
Record name 3-Hexanol
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Density

0.818-0.822 (20°)
Record name 3-Hexanol
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Vapor Pressure

4.81 [mmHg]
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Product Name

3-Hexanol

CAS RN

623-37-0
Record name 3-Hexanol
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Synthesis routes and methods

Procedure details

A mixture of 4 ml (31 mmol) of n-hexane, 0.03 mmol of 4-dodecyloxycarbonyl-N-hydroxyphthalimide, 0.0003 mmol of acetylacetonatocobalt(II) and 0.003 mmol of manganese(II) acetate was stirred at 100° C. in an atmosphere of air (10 atm=1 MPa) for 2 hours and thereby yielded 0.1 mmol of 2-hexanone, 0.09 mmol of 2-hexanol, 0.04 mmol of 3-hexanone and 0.05 mmol of 3-hexanol.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
4-dodecyloxycarbonyl-N-hydroxyphthalimide
Quantity
0.03 mmol
Type
reactant
Reaction Step One
Quantity
0.003 mmol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3-hexanol?

A1: 3-Hexanol has a molecular formula of C6H14O and a molecular weight of 102.17 g/mol.

Q2: Is there any spectroscopic data available for 3-hexanol?

A2: Yes, researchers have used various spectroscopic techniques to characterize 3-hexanol. [, , , , ] These include:

  • 13C NMR: This technique helps determine the structure and conformation of 3-hexanol. []
  • IR Spectroscopy: Provides information about the functional groups present in 3-hexanol, particularly the hydroxyl group. [, ]
  • 1H NMR: Offers insights into the stereochemistry of 3-hexanol, especially when analyzing its diastereomeric camphorsulfonate esters. []
  • UV-Vis Spectroscopy: Used to characterize 3-hexanol p-hydroxybenzoate and its sunscreen properties. []

Q3: Is there information on the stability of 3-hexanol under various conditions?

A3: While specific stability studies on 3-hexanol alone are limited within the provided research, some information can be inferred:

  • Thermal Stability: 3-Hexanol likely possesses good thermal stability as it is often used in reactions involving heat. []
  • Oxidation: 3-Hexanol can be oxidized to 3-hexanone by specific enzymes like the polyvinyl alcohol-degrading enzyme produced by Pseudomonas O-3. []

Q4: Are there any catalytic applications of 3-hexanol?

A4: While not directly used as a catalyst, 3-hexanol plays a role in catalytic reactions:

  • Solvent: 3-Hexanol is used as a solvent in reactions studying the catalytic activity of titanium silicalite-1 in n-hexane oxidation. []
  • Reactant: In the presence of tungsten hexachloride (WCl6) catalyst, 3-hexanol reacts with levulinic acid to produce 3-hexyl levulinate, a potential fuel additive. []

Q5: How does the structure of 3-hexanol affect its properties?

A5: The position of the hydroxyl group on the hexane chain influences the compound's properties:

  • Oxidation: Scedosporium sp. A-4 preferentially oxidizes 2-alcohols to methyl ketones, showing less activity with 3-hexanol compared to 2-hexanol. []
  • Enantioselectivity: Cholamide exhibits high enantioselectivity for 2,2-dimethyl-3-hexanol compared to other isomers, highlighting the impact of methyl group positioning on molecular recognition and chiral separation. [, ]

Q6: Is there any information available on the toxicity of 3-hexanol?

A6: While not explicitly addressed in the provided research, it's crucial to note that handling any chemical, including 3-hexanol, requires appropriate safety measures. Consulting safety data sheets and following established laboratory procedures is essential.

Q7: What analytical techniques are used to detect and quantify 3-hexanol?

A7: Various analytical methods are employed to study 3-hexanol:

  • Gas Chromatography (GC): Used to analyze volatile compounds, including 3-hexanol, in various applications:
    • Determining volatile alcohol and ester profiles in Iberian dry-cured ham. []
    • Identifying volatile compounds in abiu fruit. []
    • Studying the flavor profile of Saskatchewan-grown pulses. []
    • Analyzing the volatile constituents of the defensive secretion of the termite Constrictotermes cyphergaster. []
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique allows for the identification and quantification of 3-hexanol in complex mixtures:
    • Investigating volatile components in corn silks. []
    • Analyzing the essential oil of Amygdalus Spinosissima seeds. []
    • Characterizing cassava wastewater. []
  • Solid-Phase Microextraction (SPME) coupled with GC-MS: This method is particularly useful for analyzing volatile compounds in food samples:
    • Studying the volatile flavor profile of Saskatchewan-grown pulses. []

Q8: What are some applications of 3-hexanol?

A8: 3-Hexanol is primarily used as:

  • Flavoring Agent: It contributes to the characteristic aroma of certain foods, as seen in its presence in pandan leaves. [, ]
  • Chemical Intermediate: Used in the synthesis of other chemicals, including pharmaceuticals. [, ]

Q9: What are some areas of ongoing research related to 3-hexanol?

A9: Research involving 3-hexanol includes:

  • Plant Science: Investigating the role of 3-hexanol as a volatile compound in plant defense mechanisms and its influence on insect behavior. [, ]
  • Food Science: Analyzing the presence and changes in 3-hexanol content during food processing and its impact on flavor profiles. [, , ]
  • Biochemistry: Studying the enzymes that metabolize 3-hexanol and their potential applications. [, ]
  • Materials Science: Exploring the use of 3-hexanol in the synthesis and modification of materials. []

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